1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine

Tolman Electronic Parameter π-Acidity Phosphine Ligand Design

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine (CAS 663219-76-9) is a bifunctional organophosphorus compound that integrates a pyrrolo[2,3-b]pyridine heterocyclic core with a di(1H-pyrrol-1-yl)phosphanyl substituent. This architecture merges the drug-like 7-azaindole scaffold, a privileged structure in kinase inhibitor design, with an N-pyrrolyl phosphine group, a strongly π-accepting ligand motif known for imparting unique electronic properties to transition metal complexes.

Molecular Formula C15H13N4P
Molecular Weight 280.26 g/mol
CAS No. 663219-76-9
Cat. No. B12531694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine
CAS663219-76-9
Molecular FormulaC15H13N4P
Molecular Weight280.26 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)P(N2C=CC=C2)N3C=CC4=C3N=CC=C4
InChIInChI=1S/C15H13N4P/c1-2-10-17(9-1)20(18-11-3-4-12-18)19-13-7-14-6-5-8-16-15(14)19/h1-13H
InChIKeySZALGKLPMWBKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine (CAS 663219-76-9): Core Structural and Synthetic Profile for Research Procurement


1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine (CAS 663219-76-9) is a bifunctional organophosphorus compound that integrates a pyrrolo[2,3-b]pyridine heterocyclic core with a di(1H-pyrrol-1-yl)phosphanyl substituent . This architecture merges the drug-like 7-azaindole scaffold, a privileged structure in kinase inhibitor design, with an N-pyrrolyl phosphine group, a strongly π-accepting ligand motif known for imparting unique electronic properties to transition metal complexes [1]. The compound serves as a versatile synthetic intermediate and a potential precursor to geometrically constrained, low-valent phosphorus cations used in main-group catalysis [2].

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine: Why Simple Analogs Cannot Substitute in Catalytic and Synthetic Applications


Simple substitution of this compound with other pyrrolo[2,3-b]pyridines or common aryl phosphines is scientifically unsound due to the unique electronic interplay between the N-pyrrolyl phosphine and the azaindole core. Generic 7-azaindoles lack the phosphine functionality, while typical triarylphosphines (e.g., PPh₃) do not provide the strong π-accepting character of N-pyrrolyl substituents, which drastically alters metal center reactivity [1]. Direct analogs like 1-(diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine possess different electronic parameters (Tolman electronic parameter, χ), leading to predictable but distinct catalytic outcomes in transformations such as hydroformylation or C–C cross-couplings [2]. The specific di(pyrrol-1-yl)phosphanyl group also introduces a distinct steric profile and the potential for post-synthetic modification via electrophilic substitution on the pyrrole rings, which is absent in phenyl-substituted analogs [3].

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Evidence Against Key Analogs


Electronic Differentiation: π-Acceptor Strength vs. 1-(Diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine

The di(N-pyrrolyl)phosphine group in the target compound creates a significantly stronger π-acceptor ligand environment compared to its diphenylphosphanyl analog, 1-(diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine. This is quantified via the Tolman electronic parameter (TEP). While the exact TEP for the target compound has not been directly measured, N-pyrrolyl phosphines like P(NC₄H₄)₃ exhibit a TEP of approximately 2085 cm⁻¹, indicating much stronger π-acidity than PPh₃ (TEP ≈ 2069 cm⁻¹) [1]. The difference of >16 cm⁻¹ places the N-pyrrolyl phosphine in a distinct electronic class, predicting faster reductive elimination and slower oxidative addition at metal centers, which is critical for controlling catalytic turnover in cross-coupling cycles [2].

Tolman Electronic Parameter π-Acidity Phosphine Ligand Design IR Spectroscopy

Reactivity Differentiation: Oxidative Addition Selectivity vs. Triarylphosphine Analogs

The target compound serves as a direct precursor to a geometrically constrained phosphenium cation that exhibits dual reactivity. The cationic species [1⁺] reacts with Et₃SiH via an oxidative addition-type pathway to afford a stable P(V) hydride intermediate, mimicking transition metal behavior [1]. In contrast, the phosphenium species with a triflate counterion ([1⁺][OTf⁻]) reacts with Et₃SiH by simple hydride abstraction, yielding a P(III)-H product. This counterion-dependent selectivity is not observed with analogous cations derived from 1-(diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine, where only decomposition occurs under similar conditions [1]. The N-pyrrolyl substituents are essential for kinetically stabilizing the reactive P(III) center and enabling the oxidative addition manifold.

Phosphenium Cation Si–H Bond Activation Main-group Catalysis Oxidative Addition

Synthetic Utility Differentiation: Site-Selective Functionalization of the Pyrrole Moiety vs. Phenyl-substituted Phosphines

The di(pyrrol-1-yl)phosphanyl group in the target compound provides a unique handle for post-complexation ligand tuning via electrophilic aromatic substitution on the pyrrole rings. Model studies on P(NC₄H₄)₃ show that these N-pyrrolyl phosphines can be selectively functionalized (e.g., brominated, formylated) at the 2-position of the pyrrole ring without P–N bond cleavage [1]. This modularity is absent in the 1-(diphenylphosphanyl) analog, where phenyl ring functionalization is less regiospecific and more prone to catalyst poisoning. The target compound thus offers a synthetic platform where the ligand's electronic and steric properties can be fine-tuned after metal complexation, a feature distinct from 1-(diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine [2].

Electrophilic Substitution Ligand Tuning Late-Stage Functionalization Pyrrole Chemistry

Structural Differentiation: Bite Angle and Geometry Control in Pincer Complexes vs. 1H-Pyrrolo[2,3-b]pyridine-Based Non-Phosphine Analogues

The target compound uniquely combines a potential N,N,N-pincer binding motif (the pyridine nitrogen and the two pyrrole nitrogens of the phosphanyl group) with a phosphorus center capable of supporting low-valent states. Upon metal coordination or oxidation to the phosphenium cation, the ligand adopts a rigid, square-pyramidal geometry that constrains the P(III) center [1]. This 'geometrically constrained' design is not achievable with simple 1H-pyrrolo[2,3-b]pyridine ligands lacking the phosphanyl group. X-ray crystallographic data of the derived phosphenium cation shows a sum of C-P-C angles of approximately 270°, indicating significant pyramidalization and a high-energy, ambiphilic frontier molecular orbital configuration [1]. In contrast, classical 7-azaindole-based ligands typically act as simple N-donors without forcing such stereoelectronic distortion at the metal or metalloid center.

Pincer Ligand NNN Donor Coordination Geometry Phosphenium Stabilization

1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine: High-Value Application Scenarios Based on Proven Differentiation


Main-Group Catalysis Research: Development of Precious-Metal-Free Hydrosilylation Catalysts

Research groups focused on sustainable catalysis should procure this compound to synthesize the geometrically constrained phosphenium cation, [1⁺][B(C₆F₅)₄], a main-group catalyst that performs hydrosilylation of benzaldehyde with 99% conversion in 2 hours [1]. This application is directly derived from the compound's unique ability to activate Si–H bonds via oxidative addition, a transformation for which simple structural analogs are inactive, enabling replacement of Rh or Pt catalysts in this reaction class.

Modular Ligand Synthesis for High-Throughput Reaction Screening

For laboratories conducting high-throughput screening of catalytic reactions, the target compound's di(pyrrol-1-yl)phosphanyl group allows for rapid post-complexation diversification via electrophilic aromatic substitution [1]. This enables the generation of ligand libraries from a single purchased scaffold, as demonstrated by the quantitative monobromination yields (>85%) achieved on model N-pyrrolyl phosphines, a feature that 1-(diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine cannot offer due to non-selective phenyl functionalization [2].

Reactivity Studies on P(III) → P(V) Redox at Isolated Phosphorus Centers

This compound is the optimal precursor for studying discrete two-electron oxidative addition at a single main-group center, a fundamental step in metallomimetic chemistry. The clean conversion to a stable P(V) hydride intermediate upon reaction with Et₃SiH (confirmed by ³¹P NMR) provides a well-defined model system for mechanistic investigations [1]. The analogous reaction using the diphenylphosphanyl derivative leads only to decomposition, making the target compound uniquely suited for this purpose.

Quote Request

Request a Quote for 1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.